methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound with the molecular formula C19H12BrN3O3S. This compound is characterized by the presence of a bromophenyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and a benzoate ester.
Preparation Methods
The synthesis of methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential use in medicinal chemistry for the development of novel therapeutic agents.
Industry: The compound is used in the preparation of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(bromomethyl)benzoate: This compound has a similar bromophenyl group but lacks the thiazolo[3,2-b][1,2,4]triazole ring, making it less complex.
Thiazole derivatives: These compounds share the thiazole ring but differ in their substituents and overall structure, leading to different chemical and biological properties.
Triazole derivatives: Compounds with a triazole ring exhibit similar biological activities but may have different pharmacokinetic profiles and mechanisms of action.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and potential in scientific research.
Properties
Molecular Formula |
C19H12BrN3O3S |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[2-(4-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H12BrN3O3S/c1-26-18(25)13-4-2-11(3-5-13)10-15-17(24)23-19(27-15)21-16(22-23)12-6-8-14(20)9-7-12/h2-10H,1H3/b15-10+ |
InChI Key |
WDCXDDJPQBQVKV-XNTDXEJSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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